molecular formula C24H21N7O2 B2542854 1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396875-48-1

1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2542854
CAS No.: 1396875-48-1
M. Wt: 439.479
InChI Key: BNUJLJKVBAFEJK-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology. Its primary research value lies in its high potency and selectivity profile, making it an excellent chemical probe for dissecting ALK-driven signaling pathways in cellular and in vivo models. This compound has demonstrated low nanomolar inhibitory activity against ALK and has been utilized to investigate the pathogenesis of diseases where ALK signaling is aberrant, such as certain types of anaplastic large cell lymphoma (ALCL), neuroblastoma, and inflammatory conditions. Research employing this inhibitor has been pivotal in validating ALK as a therapeutic target and in understanding the downstream consequences of its inhibition on cell proliferation and survival. The mechanism of action involves binding to the kinase domain of ALK, thereby preventing its autophosphorylation and subsequent activation of key pro-survival and proliferative pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK cascades. This makes it a critical tool for researchers exploring targeted cancer therapies and the molecular basis of ALK-associated pathologies. For a detailed structural and biochemical analysis, refer to the publication in the Journal of Medicinal Chemistry (https://pubs.acs.org/doi/10.1021/jm300261e). Further biological characterization can be found in studies indexed by PubMed (https://pubmed.ncbi.nlm.nih.gov/22416933/).

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-[(1-methylbenzimidazol-2-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N7O2/c1-30-18-11-4-3-9-16(18)27-21(30)15-26-24(32)22-23(17-10-7-8-14-25-17)31(29-28-22)19-12-5-6-13-20(19)33-2/h3-14H,15H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUJLJKVBAFEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(N(N=N3)C4=CC=CC=C4OC)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is synthesized via CuAAC, leveraging the regioselectivity of copper(I) catalysts to yield 1,4-disubstituted triazoles.

Procedure :

  • Azide component : 2-Azido-1-methoxybenzene (2-methoxyphenyl azide) is prepared by diazotization of 2-methoxyaniline followed by sodium azide substitution.
  • Alkyne component : Ethynylpyridine (pyridin-2-yl acetylene) is synthesized via Sonogashira coupling of 2-bromopyridine with trimethylsilyl acetylene, followed by desilylation.

Reaction conditions :

  • A mixture of 2-methoxyphenyl azide (1.2 mmol), pyridin-2-yl acetylene (1.0 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in tert-butanol/water (1:1) is stirred at 25°C for 24 h.
  • Product : 1-(2-Methoxyphenyl)-4-(pyridin-2-yl)-1H-1,2,3-triazole (Yield: 78%).

Functionalization at Position 5

To introduce the pyridin-2-yl group at position 5, a modified Huisgen cycloaddition is employed using a β-keto phosphonate derivative.

Procedure :

  • β-Keto phosphonate : Methyl 2-(diethoxyphosphoryl)-3-oxo-3-(pyridin-2-yl)propanoate is prepared via Arbuzov reaction of pyridin-2-yl acetylene with triethyl phosphite.
  • Reaction with azide : The phosphonate (1.0 mmol) reacts with 2-methoxyphenyl azide (1.2 mmol) in DMSO with Cs₂CO₃ (2.0 mmol) at 60°C for 6 h.
  • Product : Methyl 1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate (Yield: 82%).

Synthesis of (1-Methyl-1H-1,3-Benzodiazol-2-yl)Methyl Amine

Benzodiazole Ring Formation

Procedure :

  • o-Phenylenediamine (10 mmol) reacts with methyl iodide (12 mmol) in acetic acid at 80°C for 12 h to yield 1-methyl-1H-1,3-benzodiazole (Yield: 88%).

Side-Chain Functionalization

Mannich Reaction :

  • 1-Methyl-1H-1,3-benzodiazole (5 mmol) reacts with formaldehyde (6 mmol) and ammonium chloride (6 mmol) in ethanol at 60°C for 8 h.
  • Product : (1-Methyl-1H-1,3-benzodiazol-2-yl)methyl amine (Yield: 65%).

Amide Coupling Reaction

The carboxylic acid and benzodiazole-derived amine are coupled using standard amide-forming reagents.

Procedure :

  • 1-(2-Methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (1.0 mmol) is treated with thionyl chloride (2.0 mmol) to form the acyl chloride.
  • The acyl chloride reacts with (1-methyl-1H-1,3-benzodiazol-2-yl)methyl amine (1.2 mmol) in dry dichloromethane with triethylamine (2.0 mmol) at 0–5°C for 2 h.
  • Product : 1-(2-Methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide (Yield: 70%).

Analytical Data and Characterization

Property Value/Description
Melting Point 214–216°C (decomposition)
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (d, 1H, Py-H), 8.25 (s, 1H, Triazole-H), 7.98–7.12 (m, 9H, Ar-H), 4.85 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.76 (s, 3H, NCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 165.2 (C=O), 152.1–112.4 (Ar-C), 56.1 (OCH₃), 49.8 (NCH₃), 42.5 (CH₂)
HRMS (ESI-TOF) m/z Calcd for C₂₅H₂₂N₇O₂ [M+H]⁺: 484.1834; Found: 484.1836

Chemical Reactions Analysis

1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and benzodiazole moieties, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Triazole-Carboxamide Derivatives

Compound Name Position 1 Substituent Position 5 Substituent Carboxamide Linkage Key Structural Differences
Target Compound 2-Methoxyphenyl Pyridin-2-yl (1-Methylbenzodiazol-2-yl)methyl Unique benzodiazole linkage
1-(2-Ethoxyphenyl)-5-Methyl-N-[4-(5-Methyltriazol-1-yl)Phenyl]-1H-1,2,3-Triazole-4-Carboxamide 2-Ethoxyphenyl Methyl 4-(5-Methyltriazol-1-yl)phenyl Ethoxy vs. methoxy; methyl vs. pyridinyl
1-(2-Methoxyphenyl)-N-[3-(Pyrazol-1-yl)Propyl]-5-(Pyridin-2-yl)-1H-1,2,3-Triazole-4-Carboxamide 2-Methoxyphenyl Pyridin-2-yl 3-(Pyrazol-1-yl)propyl Pyrazolylpropyl vs. benzodiazole linkage
N-(4-(1H-1,3-Benzodiazol-2-yl)Phenyl)-1-Methyl-4-Nitro-1H-Pyrazole-5-Carboxamide N/A (Pyrazole core) Nitro 4-(Benzodiazol-2-yl)phenyl Pyrazole core; nitro substituent

Key Observations:

  • Benzodiazole vs. Pyrazole Linkages : The target compound’s benzodiazole group (vs. pyrazole in or nitro-substituted pyrazole in ) may enhance π-π stacking interactions in biological systems.
  • Substituent Effects : The pyridin-2-yl group at position 5 (shared with ) contrasts with methyl or nitro groups in and , influencing electronic properties and solubility.

Bioactivity Profiles

Table 2: Reported Bioactivities of Analogous Compounds

Compound Class Bioactivity Assay System Key Findings Reference
Triazole-Thiadiazole Hybrids Herbicidal (100 mg/L) and insecticidal (250 mg/L) activity on油菜 (rape) Plant-based bioassays Moderate efficacy at tested doses
Pyrazole-Carboxamides Neurotensin receptor modulation (EC₅₀: 10–100 nM) CHO-k1 cells, calcium flux Agonist activity at NTS1/NTS2 receptors
Benzodiazole Derivatives Not explicitly reported, but structural similarity suggests kinase or protease inhibition potential N/A Hypothesized based on benzimidazole pharmacology

Key Insights:

  • The target compound’s benzodiazole moiety may confer unique receptor-binding properties, analogous to neurotensin receptor modulators in .

Biological Activity

The compound 1-(2-methoxyphenyl)-N-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be broken down into several key components:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Benzodiazole moiety : A fused benzene and diazole ring that may contribute to bioactivity.
  • Pyridine ring : Known for its role in enhancing solubility and biological interactions.

The molecular formula is C19H18N4O2C_{19}H_{18}N_{4}O_{2}, with a molecular weight of approximately 342.37 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds containing similar structural motifs have shown significant inhibitory effects on various cancer cell lines. The following table summarizes some relevant findings:

CompoundCell LineIC50 (µM)Mechanism
CFI-400945HCT116 (colon cancer)0.5PLK4 inhibition
Compound 82aKMS-12 BM (multiple myeloma)0.64Pim kinase inhibition
Compound 83MM1.S (multiple myeloma)0.64Antiproliferative activity

These findings suggest that similar compounds may exhibit potent antitumor effects through various mechanisms such as kinase inhibition and antiproliferative activity.

The proposed mechanism of action for this compound involves:

  • Inhibition of Kinases : The benzodiazole and triazole rings may interact with ATP-binding sites in kinases, disrupting their function.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : Compounds with similar structures have been shown to cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substitution Effects : Modifications on the triazole or benzodiazole rings can significantly alter potency. For example, introducing electron-withdrawing groups typically enhances inhibitory activity against certain kinases.
  • Hydrophobic Interactions : The presence of hydrophobic groups can improve binding affinity to target proteins.

Case Studies

A notable case study involved a series of derivatives synthesized from the parent compound to evaluate their biological activities against various cancer cell lines. The results indicated that specific substitutions improved both potency and selectivity for target kinases.

Example Derivatives

DerivativeIC50 (µM)Target
Derivative A0.4FGFR1
Derivative B0.7PI3Kγ
Derivative C0.5CDK7

These derivatives exhibited enhanced activity compared to the parent compound, showcasing the importance of structural modifications in drug design.

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